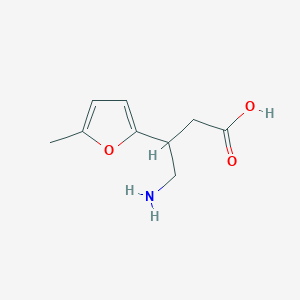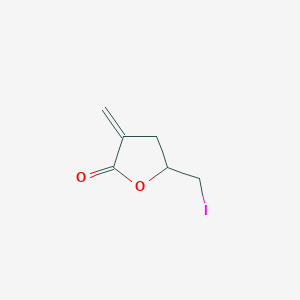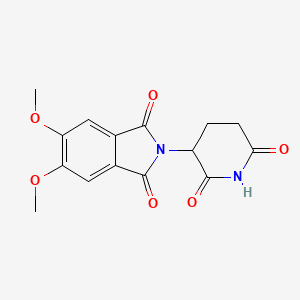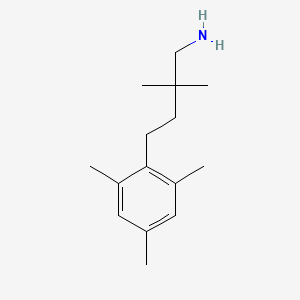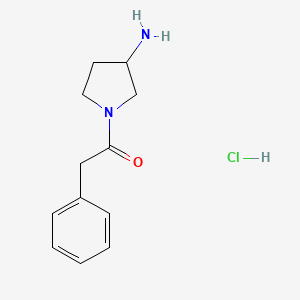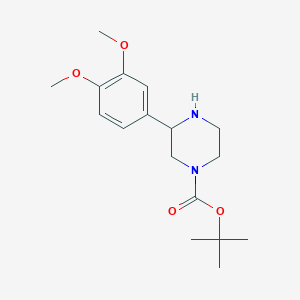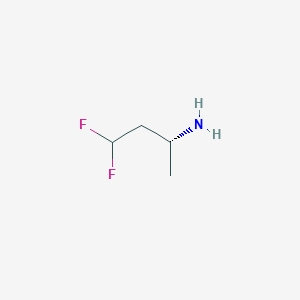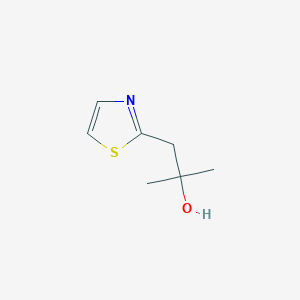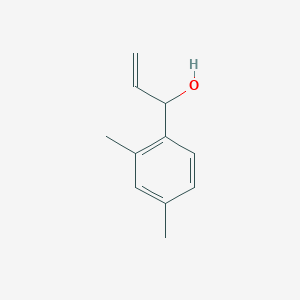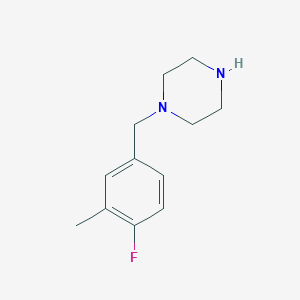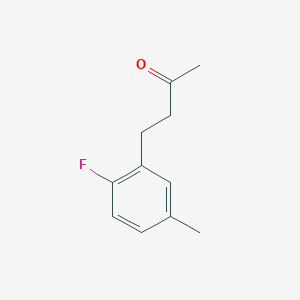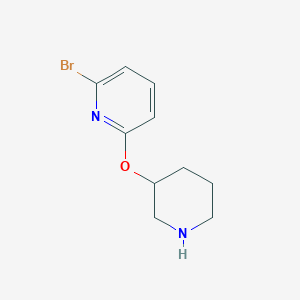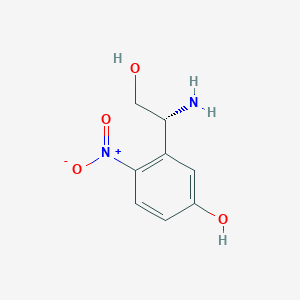
(r)-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative followed by the introduction of the amino and hydroxyethyl groups through a series of reactions. The specific conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol may involve large-scale nitration and subsequent functional group modifications. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction of the nitro group results in an amino derivative.
Scientific Research Applications
®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group may participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- ®-4-(1-Amino-2-hydroxyethyl)benzonitrile
- ®-2-(1-Amino-2-hydroxyethyl)-5-fluorophenol
Uniqueness
Compared to similar compounds, ®-3-(1-Amino-2-hydroxyethyl)-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C8H10N2O4 |
|---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-[(1R)-1-amino-2-hydroxyethyl]-4-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-7(4-11)6-3-5(12)1-2-8(6)10(13)14/h1-3,7,11-12H,4,9H2/t7-/m0/s1 |
InChI Key |
SKKWSXQCMHNGAJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)[C@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1O)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


